molecular formula C12H15NO4 B14013302 1-Ethyl 4-[(carboxymethyl)methylamino]benzoate

1-Ethyl 4-[(carboxymethyl)methylamino]benzoate

Cat. No.: B14013302
M. Wt: 237.25 g/mol
InChI Key: YTZMBLLAUNVCKX-UHFFFAOYSA-N
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Description

1-Ethyl 4-[(carboxymethyl)methylamino]benzoate is an organic compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol . This compound is known for its unique structure, which includes an ethyl group, a carboxymethyl group, and a methylamino group attached to a benzoate core. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl 4-[(carboxymethyl)methylamino]benzoate typically involves the esterification of 4-aminobenzoic acid with ethyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then subjected to a carboxymethylation reaction using chloroacetic acid and a base such as sodium hydroxide to introduce the carboxymethyl group .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and yield. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl 4-[(carboxymethyl)methylamino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethyl 4-[(carboxymethyl)methylamino]benzoate is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-Ethyl 4-[(carboxymethyl)methylamino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the carboxymethyl and methylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

2-(4-ethoxycarbonyl-N-methylanilino)acetic acid

InChI

InChI=1S/C12H15NO4/c1-3-17-12(16)9-4-6-10(7-5-9)13(2)8-11(14)15/h4-7H,3,8H2,1-2H3,(H,14,15)

InChI Key

YTZMBLLAUNVCKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(C)CC(=O)O

Origin of Product

United States

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